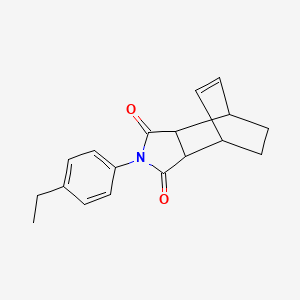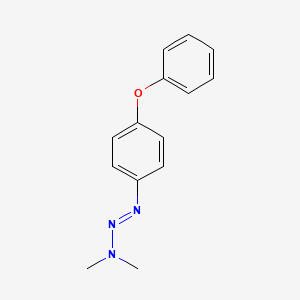
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene is a synthetic organic compound belonging to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amino group (-NH-)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene typically involves the reaction of 4-phenoxyaniline with a suitable diazotizing agent, followed by coupling with a dimethylamine derivative. The reaction conditions often include:
Temperature: Controlled to prevent decomposition of intermediates.
Solvent: Commonly used solvents include ethanol or acetonitrile.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or alkylated phenoxyphenyl derivatives.
Applications De Recherche Scientifique
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes.
Receptor Modulation: Altering receptor activity through binding interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1E)-3,3-dimethyl-1-(4-methoxyphenyl)triaz-1-ene
- (1E)-3,3-dimethyl-1-(4-chlorophenyl)triaz-1-ene
- (1E)-3,3-dimethyl-1-(4-nitrophenyl)triaz-1-ene
Uniqueness
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene is unique due to the presence of the phenoxy group, which enhances its chemical reactivity and potential applications. The phenoxy group can participate in additional interactions, making this compound more versatile compared to its analogs.
Propriétés
Formule moléculaire |
C14H15N3O |
|---|---|
Poids moléculaire |
241.29 g/mol |
Nom IUPAC |
N-methyl-N-[(4-phenoxyphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C14H15N3O/c1-17(2)16-15-12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,1-2H3 |
Clé InChI |
MLBJCWMBHRMYMV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)N=NC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


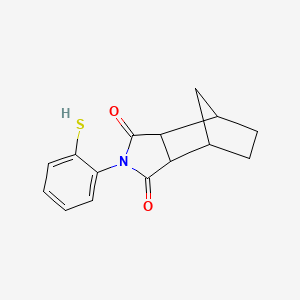
![1-(2-Bromo-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12478404.png)
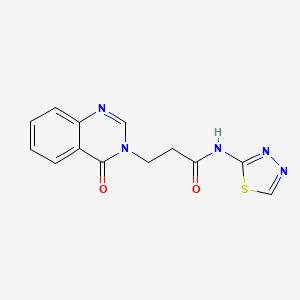
![N-({2-[(4-fluorobenzyl)oxy]naphthalen-1-yl}methyl)-3-(propan-2-yloxy)propan-1-amine](/img/structure/B12478409.png)
methanone](/img/structure/B12478417.png)
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide](/img/structure/B12478423.png)
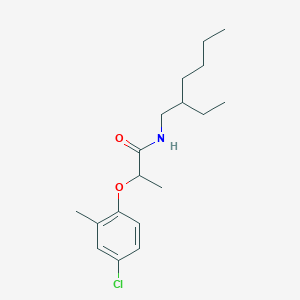
![2-methylbutyl 2-amino-1-(4-methylbenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B12478437.png)
![17-Ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)](/img/structure/B12478445.png)
![6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12478446.png)
![2,4-diiodo-6-[(E)-[(2-methyl-3-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]phenol](/img/structure/B12478459.png)
![2-[methyl(methylsulfonyl)amino]-N-{2-[(pyridin-3-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B12478460.png)
![N-{3-chloro-4-[4-(pentafluorophenyl)piperazin-1-yl]phenyl}-3,4,5-triethoxybenzamide](/img/structure/B12478464.png)
